2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid
Description
Functional Group Interactions
- Boc Protection : The tert-butoxycarbonyl group stabilizes the amine during synthesis, preventing unintended reactions.
- Sulfone Reactivity : The 1,1-dioxide group enhances electron-withdrawing effects, influencing solubility and reactivity in further modifications.
- Steric Effects : The bulky tert-butyl group and cyclic sulfone may impact the compound’s spatial arrangement in solid-state or solution-phase environments.
Comparative Data Table
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₆S | |
| CAS No. | 2171573-47-8 | |
| SMILES | O=C(O)C(NC(OC(C)(C)C)=O)CC(CC1)CS1(=O)=O | |
| InChIKey | WUMKDKYJNLBLBW-UHFFFAOYSA-N |
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)6-8-4-5-20(17,18)7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOKNUCSHKQCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCS(=O)(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Reduction of the dioxo functionality to diols or hydroxyl groups.
Substitution: Introduction of various functional groups at the tetrahydrothiophene ring.
Scientific Research Applications
Chemical Properties and Structure
This compound can be represented by the molecular formula , with a molecular weight of approximately 321.39 g/mol. The structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone, which is further modified with a 1,1-dioxidotetrahydrothiophene moiety. This unique structure contributes to its reactivity and biological properties.
Synthesis Methodologies
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid typically involves:
- Boc Protection : The amino group of the target amino acid is protected using the Boc group to enhance stability during subsequent reactions.
- Formation of Thiophene Derivative : The introduction of the 1,1-dioxidotetrahydrothiophene component can be achieved through various synthetic routes involving cyclization and oxidation reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives with thiophene rings possess enhanced efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer cell proliferation and survival pathways. Further investigation into its mechanism of action is ongoing.
Therapeutic Applications
Given its unique structure and biological activities, this compound has potential applications in:
- Drug Development : As a lead compound in the design of new antibiotics or anticancer drugs.
- Bioconjugation : Its functional groups allow for conjugation with other biomolecules for targeted drug delivery systems.
Case Study 1: Antimicrobial Testing
A study conducted on derivatives of this compound demonstrated effectiveness against multidrug-resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics.
Case Study 2: Anticancer Screening
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through caspase activation pathways. These findings suggest a mechanism that warrants further exploration in vivo.
Mechanism of Action
The mechanism by which 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The BOC group plays a crucial role in protecting the amino group during synthesis and can be selectively removed under acidic conditions. The tetrahydrothiophene ring and dioxo functionality contribute to the compound's reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, synthesis routes, applications, and properties:
Key Comparative Insights
Electronic and Steric Effects :
- The sulfone group in the target compound increases polarity and oxidative stability compared to the thiophene analog (), which is more lipophilic and prone to metabolic oxidation .
- 4-Iodophenyl () and 3-(methylsulfonyl)phenyl () substituents introduce steric bulk and electron-withdrawing effects, but the latter’s sulfone group offers stronger polarity for protein binding .
Synthetic Accessibility :
- The target’s tetrahydrothiophene sulfone synthesis likely requires oxidation steps, whereas methylsulfonylphenyl analogs () employ copper-catalyzed coupling, which may involve harsher conditions .
- 2-Methylpropionic acid derivatives () are synthesized via straightforward hydrogenation, offering simpler scalability .
Biological Relevance: Compounds with aromatic substituents (e.g., iodophenyl, thiophene) are often used in kinase or protease inhibitors due to π-π stacking interactions . Hydroxy and methoxy groups () improve solubility and hydrogen bonding, critical for immunoproteasome inhibitors .
Stereochemical Complexity: The hydroxybutanoic acid derivative () highlights the role of stereochemistry in biological activity, a factor less explored in the target compound .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₂H₂₁N₁O₆S
- Molecular Weight : 307.36 g/mol
- CAS Number : 1822544-80-8
1. Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties , effective against a range of pathogens including bacteria and viruses. It demonstrates activity against:
- Bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Viral infections , including HIV and Influenza virus, through inhibition of viral replication mechanisms.
2. Anti-inflammatory Effects
The compound modulates inflammatory pathways, showing potential in treating conditions like arthritis and other inflammatory diseases. It affects:
- Cytokine production , reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- NF-κB signaling pathway , which is crucial in mediating inflammatory responses.
3. Apoptosis Induction
Studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. Key mechanisms include:
- Mitochondrial membrane potential disruption , leading to cytochrome c release.
- Caspase activation , which is essential for the execution phase of apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound interacts with various kinases involved in cell signaling pathways, affecting cell proliferation and survival.
| Target Kinases | Effect |
|---|---|
| MAPK/ERK Pathway | Inhibition of growth |
| PI3K/Akt/mTOR Pathway | Induction of apoptosis |
- Modulation of Ion Channels : It influences ion transport across membranes, which is critical in neuronal signaling and muscle contraction.
Case Study 1: Antiviral Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested against HIV. Results showed a significant reduction in viral load in vitro, suggesting its potential as an antiviral agent .
Case Study 2: Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects revealed that treatment with this compound led to a decrease in paw edema in rat models, indicating its efficacy in reducing inflammation .
Q & A
Q. Advanced: How can researchers mitigate risks associated with reactive intermediates during Boc-deprotection?
- Basic Answer : Follow strict PPE protocols (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal hazards . Store at -20°C in a desiccator under inert gas to prevent hydrolysis of the Boc group .
- Advanced Answer : Use slow addition of trifluoroacetic acid (TFA) during Boc removal to control exothermic reactions. Monitor reaction progress via in-situ FTIR or TLC to minimize over-oxidation of the tetrahydrothiophene sulfone moiety. Quench excess TFA with cold ether to isolate intermediates safely .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Q. Advanced: How can enantiomeric purity be validated for chiral derivatives of this compound?
- Basic Answer : Use H/C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl) and sulfone resonances (δ ~3.2–3.8 ppm for tetrahydrothiophene-dioxide) . Confirm molecular weight via HRMS .
- Advanced Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Compare retention times with racemic mixtures or use Mosher’s ester derivatization for absolute configuration determination .
Basic: What storage conditions prevent degradation of this compound?
Q. Advanced: How can accelerated stability studies predict long-term storage stability?
- Basic Answer : Store lyophilized powder under argon at -20°C, avoiding moisture and light . Solutions in DMSO should be aliquoted and used within 1 month .
- Advanced Answer : Conduct ICH Q1A-compliant studies: expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
Basic: How is the environmental toxicity of this compound assessed?
Q. Advanced: What methodologies evaluate its bioaccumulation potential in aquatic ecosystems?
- Basic Answer : Perform OECD Test 201 (algae growth inhibition) and Test 202 (Daphnia magna acute toxicity) to determine EC₅₀ values .
- Advanced Answer : Use radiolabeled C-compound in microcosm studies to track bioaccumulation in fish (BCF calculations) and biodegradation via CO₂ evolution assays .
Basic: What synthetic strategies are recommended for introducing the 1,1-dioxidotetrahydrothiophen-3-yl group?
Q. Advanced: How can oxidation side-reactions be minimized during sulfone formation?
- Basic Answer : Oxidize tetrahydrothiophene-3-yl precursors with Oxone® in a water/acetone mixture at 0°C for 2 hours .
- Advanced Answer : Optimize stoichiometry (1.2 eq Oxone®) and use buffered conditions (pH 7.4) to suppress sulfoxide overoxidation. Monitor via Raman spectroscopy for real-time sulfone/sulfoxide ratio analysis .
Basic: How should researchers address discrepancies in reported solubility data?
Q. Advanced: What experimental designs resolve contradictions in pH-dependent stability profiles?
- Basic Answer : Validate solubility in multiple solvents (DMSO, MeOH, PBS) using nephelometry .
- Advanced Answer : Design a DOE (Design of Experiments) varying pH (2–12), temperature (4–37°C), and ionic strength. Analyze degradation kinetics with multivariate regression to identify critical factors .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Q. Advanced: How can metabolic stability in hepatic microsomes inform structure-activity relationships?
- Basic Answer : Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays. Use ≥95% purity (HPLC) to avoid excipient interference .
- Advanced Answer : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via UPLC-QTOF. Correlate t₁/₂ with logP and steric parameters to guide derivatization .
Basic: What precautions are necessary for waste disposal?
Q. Advanced: How can catalytic degradation methods reduce environmental burden?
- Basic Answer : Neutralize acidic/basic waste with 1 M NaOH/HCl before disposal. Collect organic solvents in halogenated waste containers .
- Advanced Answer : Test Fenton’s reagent (Fe²⁺/H₂O₂) or UV/TiO₂ photocatalysis to mineralize the compound. Monitor by TOC analysis and ecotoxicity assays post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
